molecular formula C12H18N4O2 B14205615 1-(4-Nitrophenyl)[1,4,7]triazonane CAS No. 848662-82-8

1-(4-Nitrophenyl)[1,4,7]triazonane

Cat. No.: B14205615
CAS No.: 848662-82-8
M. Wt: 250.30 g/mol
InChI Key: PEIPOSLYKLZLJR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)[1,4,7]triazonane is a chemical compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their strong metal-chelating properties and are widely used in various fields of chemistry and biochemistry. The presence of a nitrophenyl group in the structure of this compound adds unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1-(4-Nitrophenyl)[1,4,7]triazonane may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)[1,4,7]triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazacyclononane compounds. These products have diverse applications in chemical synthesis and research .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)[1,4,7]triazonane involves its ability to chelate metal ions. The triazacyclononane ring forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The nitrophenyl group enhances the compound’s reactivity and specificity for certain metal ions, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Triazacyclononane: A parent compound without the nitrophenyl group, used widely in coordination chemistry.

    1,4,7,10-Tetraazacyclododecane: A larger macrocyclic compound with similar metal-chelating properties.

    Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various chemical applications.

Uniqueness

1-(4-Nitrophenyl)[1,4,7]triazonane is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and specificity for certain metal ions. This makes it more versatile and effective in applications such as bioimaging, catalysis, and anticancer research compared to its similar compounds.

Properties

CAS No.

848662-82-8

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1-(4-nitrophenyl)-1,4,7-triazonane

InChI

InChI=1S/C12H18N4O2/c17-16(18)12-3-1-11(2-4-12)15-9-7-13-5-6-14-8-10-15/h1-4,13-14H,5-10H2

InChI Key

PEIPOSLYKLZLJR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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